3-ヒドロキシ酪酸

概要

説明

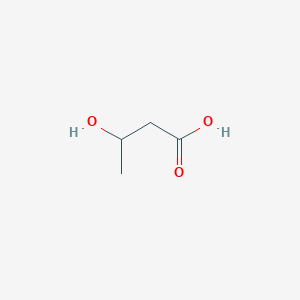

β-ヒドロキシ酪酸: (3-ヒドロキシブタン酸)は、アセト酢酸から可逆的に生成される主なケトン体です。化学式C4H8O3を持つ水溶性化合物です。この化合物は、脂肪酸とケト原性アミノ酸の酸化から肝臓で合成されます。 特に断食、長時間の運動、または炭水化物摂取量の少ない時期に、エネルギー代謝において重要な役割を果たします .

科学的研究の応用

化学: β-ヒドロキシ酪酸は、さまざまな化学物質やポリマーの合成における前駆体として使用されます。 エネルギー代謝における役割と、バイオ燃料としての可能性についても研究されています .

生物学: 生物学的研究では、β-ヒドロキシ酪酸は、代謝経路とエネルギー産生の研究に使用されます。 細胞シグナル伝達と遺伝子発現における役割についても研究されています .

医学: β-ヒドロキシ酪酸は、神経変性疾患、糖尿病、代謝性疾患の治療において治療の可能性を秘めています。 抗炎症作用と抗酸化作用についても研究されています .

作用機序

β-ヒドロキシ酪酸は、いくつかのメカニズムを通じてその効果を発揮します。

エネルギー代謝: ミトコンドリアの効率的な燃料として機能し、NAD+/NADH比を変え、活性酸素種の生成を抑制します.

シグナル分子: カリウムチャネルの開口とカルシウムチャネルの調節に影響を与えます.

遺伝子発現: β-ヒドロキシ酪酸はヒストン脱アセチル化酵素を阻害し、酸化ストレス保護と代謝調節に関与する遺伝子の発現を上昇させます.

類似化合物の比較

類似化合物:

アセト酢酸: β-ヒドロキシ酪酸と平衡状態にある別のケトン体。

アセトン: アセト酢酸の分解産物。

独自性: β-ヒドロキシ酪酸は、アセトンと比較して安定性と非揮発性であるため、独特です。 脳や他の組織にとってより効率的な燃料源であるため、燃焼熱も高くなっています .

生化学分析

Biochemical Properties

In animals, 3-Hydroxybutyric acid is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . In microorganisms, 3-Hydroxybutyric acid mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .

Cellular Effects

3-Hydroxybutyric acid is not only an intermediate metabolite, but also an important regulatory molecule that can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . Some of these effects are the direct effects of 3-Hydroxybutyric acid itself, while others are indirect effects, regulated by the metabolites into which 3-Hydroxybutyric acid is converted .

Molecular Mechanism

One of the most important regulatory functions of 3-Hydroxybutyric acid is the inhibition of the activity of histone deacetylases and thus the epigenetic regulation of many genes . In adipocytes, cells of the immune system, and some epithelial cells, 3-Hydroxybutyric acid binds to hydroxyl-carboxylic acid receptor 2 (HCAR 2), thereby effectively imposing a negative feedback mechanism inhibiting lipolysis .

Temporal Effects in Laboratory Settings

The concentration of 3-Hydroxybutyric acid in human blood plasma, as with other ketone bodies, increases through ketosis . This elevated 3-Hydroxybutyric acid level is naturally expected, as 3-Hydroxybutyric acid is formed from acetoacetate .

Dosage Effects in Animal Models

In animal model studies, the use of 3-Hydroxybutyric acid was found to improve cognitive function and to reduce Aβ peptide accumulation and microglia overactivation in the brain . 3-Hydroxybutyric acid also enhances mitochondrial respiratory function of hippocampal neurons and protects them from the toxic effects of Aβ peptide .

Metabolic Pathways

In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate .

Transport and Distribution

In animals, the transport of 3-Hydroxybutyric acid is less known than its synthesis . As a small polar molecule, 3-Hydroxybutyric acid easily dissolves in water and blood . The SLC16A6 monocarboxylate transporter may be a key transporter for 3-Hydroxybutyric acid export from the liver .

Subcellular Localization

It is known that 3-Hydroxybutyric acid can cross the blood-brain barrier, indicating that it can be localized in the central nervous system .

準備方法

合成ルートと反応条件: β-ヒドロキシ酪酸は、β-ヒドロキシ酪酸デヒドロゲナーゼを用いたアセト酢酸の還元によって合成することができます。 この酵素は、NADHを補因子として、アセト酢酸をβ-ヒドロキシ酪酸に変換する反応を触媒します .

工業的生産方法: β-ヒドロキシ酪酸の工業的生産には、微生物発酵プロセスが関与しています。 ラルトニア・エウトロファなどの特定の細菌は、ポリ-β-ヒドロキシ酪酸(β-ヒドロキシ酪酸のポリマー)を生産することができます。このポリマーは抽出して加水分解することで、β-ヒドロキシ酪酸を得ることができます .

化学反応の分析

反応の種類:

酸化: β-ヒドロキシ酪酸は、β-ヒドロキシ酪酸デヒドロゲナーゼによってアセト酢酸に戻すことができます。

還元: アセト酢酸はβ-ヒドロキシ酪酸に還元することができます。

一般的な試薬と条件:

酸化: 補因子としてNAD+。

還元: 補因子としてNADH。

重合: 制御された発酵条件下での特定の細菌株.

主要な生成物:

酸化: アセト酢酸。

還元: β-ヒドロキシ酪酸。

重合: ポリ-β-ヒドロキシ酪酸.

類似化合物との比較

Acetoacetate: Another ketone body that is in equilibrium with beta-Hydroxybutyrate.

Acetone: A breakdown product of acetoacetate.

Butyrate: A short-chain fatty acid with similar metabolic and signaling properties.

Uniqueness: beta-Hydroxybutyrate is unique due to its stability and non-volatility compared to acetone. It also has a higher heat of combustion, making it a more efficient fuel source for the brain and other tissues .

生物活性

3-Hydroxybutyric acid (3-HB), also known as β-hydroxybutyrate, is a significant metabolite in various biological systems, functioning not only as an energy source but also as a signaling molecule. This article explores the biological activities of 3-HB, emphasizing its metabolic roles, regulatory functions, and potential therapeutic applications.

Metabolic Role

3-HB is primarily produced during the metabolism of fatty acids in the liver through a process called ketogenesis. It serves as an alternative energy source when glucose levels are low, such as during fasting or prolonged exercise. The compound can cross the blood-brain barrier, making it particularly important for brain metabolism during states of low glucose availability .

Regulatory Functions

Recent studies have highlighted 3-HB's role as a signaling molecule that influences various physiological processes:

- Gene Expression : 3-HB acts as an inhibitor of histone deacetylases (HDACs), particularly HDAC2 and HDAC3. This inhibition leads to increased expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function .

- Lipid Metabolism : 3-HB has been shown to regulate lipid metabolism by influencing the expression of genes involved in fatty acid oxidation and synthesis .

- Neuronal Function : In animal models, elevated levels of 3-HB have been associated with improved cognitive function and neuroprotection, particularly under stress conditions .

Case Studies and Research Findings

- Exercise and Cognitive Function : A study demonstrated that prolonged exercise increases plasma levels of 3-HB, which subsequently enhances BDNF expression in the hippocampus, suggesting a link between physical activity, 3-HB levels, and cognitive benefits .

- Gut Microbiota Interaction : Research has indicated that dietary supplementation with 3-HB can alter gut microbiota composition, potentially enhancing gut health and influencing host metabolism. For instance, a study found that exogenous administration of 3-HB improved growth performance in young goats by positively affecting rumen microbiota .

Therapeutic Applications

Given its diverse biological activities, 3-HB has potential therapeutic applications:

- Neurological Disorders : Due to its neuroprotective effects and ability to enhance BDNF signaling, 3-HB is being explored as a treatment for conditions such as Alzheimer’s disease and other neurodegenerative disorders .

- Metabolic Disorders : The compound's role in lipid metabolism makes it a candidate for managing metabolic syndromes, including obesity and type 2 diabetes .

Data Table: Summary of Biological Activities of 3-Hydroxybutyric Acid

特性

IUPAC Name |

3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26063-00-3 | |

| Record name | Poly(3-hydroxybutyrate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60859511 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | beta-Hydroxybutyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

300-85-6, 26063-00-3, 625-71-8 | |

| Record name | 3-Hydroxybutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-hydroxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026063003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-3-hydroxybutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZP1275679 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。